2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol
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Overview
Description
2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound with a unique structure that includes amino, nitro, and methoxyethyl groups attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as malononitrile and formamidine.
Introduction of Amino and Nitro Groups: The amino and nitro groups are introduced through nitration and amination reactions, respectively.
Attachment of the Methoxyethyl Group: The methoxyethyl group is attached via an alkylation reaction using 2-methoxyethylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxyethyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitro groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group may participate in redox reactions, while the amino groups can form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a different functional group arrangement.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another plasticizer with distinct structural features.
Uniqueness
2-({6-Amino-2-[(2-methoxyethyl)amino]-5-nitropyrimidin-4-yl}amino)ethan-1-ol is unique due to its combination of amino, nitro, and methoxyethyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other compounds.
Properties
IUPAC Name |
2-[[6-amino-2-(2-methoxyethylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O4/c1-19-5-3-12-9-13-7(10)6(15(17)18)8(14-9)11-2-4-16/h16H,2-5H2,1H3,(H4,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXFPUBVBSAQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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